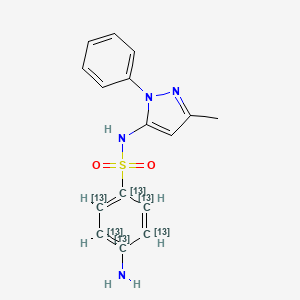
Zinc phosphide (Zn3P2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc phosphide (Zn3P2) is an inorganic chemical compound that appears as a grey solid, although commercial samples can be dark or even black . It is primarily used as a rodenticide and has promising applications in photovoltaic cells due to its direct band gap of 1.5 eV . Zinc phosphide is a II-V semiconductor, making it an attractive candidate for scalable thin-film photovoltaic applications .
Preparation Methods
Zinc phosphide can be synthesized through several methods:
Direct Reaction: High purity zinc reacts with high purity phosphorus to form zinc phosphide. The reaction is as follows: [ 3 \text{Zn} + 2 \text{P} \rightarrow \text{Zn}_3\text{P}_2 ]
Alternative Method: Another method involves reacting tri-n-octylphosphine with dimethylzinc at elevated temperatures.
For industrial production, the direct reaction method is commonly used due to its simplicity and efficiency .
Chemical Reactions Analysis
Zinc phosphide undergoes various chemical reactions, including:
Hydrolysis: When zinc phosphide reacts with water, it produces phosphine gas (PH3) and zinc hydroxide. The reaction is as follows: [ \text{Zn}_3\text{P}_2 + 6 \text{H}_2\text{O} \rightarrow 2 \text{PH}_3 + 3 \text{Zn}(\text{OH})_2 ]
Reaction with Acids: Zinc phosphide reacts with hydrochloric acid to form zinc chloride and phosphine gas.
Scientific Research Applications
Zinc phosphide has a wide range of scientific research applications:
Thermoelectric Applications: Its semiconducting properties make it suitable for thermoelectric devices.
Pesticides: Zinc phosphide is used as a rodenticide due to its ability to release toxic phosphine gas upon ingestion.
Material Science: It is used in the synthesis of nanostructures and defect engineering.
Mechanism of Action
The mechanism of action of zinc phosphide involves the release of phosphine gas (PH3) upon contact with stomach acid. Phosphine gas is highly toxic and interferes with cellular respiration by inhibiting cytochrome c oxidase, leading to cell death . This mechanism targets cells in the heart, lungs, and liver .
Comparison with Similar Compounds
Zinc phosphide is similar to other compounds in the zinc-phosphorus system, such as zinc diphosphide (ZnP2). It also shares structural similarities with cadmium arsenide (Cd3As2), zinc arsenide (Zn3As2), and cadmium phosphide (Cd3P2) . zinc phosphide’s unique combination of properties, such as its direct band gap and high absorption coefficient, make it particularly suitable for photovoltaic applications .
Properties
Molecular Formula |
H2P2Zn3 |
|---|---|
Molecular Weight |
260.1 g/mol |
IUPAC Name |
phosphanylidenezinc;zinc |
InChI |
InChI=1S/2HP.3Zn/h2*1H;;; |
InChI Key |
HOKBIQDJCNTWST-UHFFFAOYSA-N |
Canonical SMILES |
P=[Zn].P=[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

